isopropyl 2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]acetate
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Overview
Description
Isopropyl 2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]acetate is a chemical compound with the molecular formula C16H20N2O2S[_{{{CITATION{{{1{Isopropyl [(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl ...](https://www.chemspider.com/Chemical-Structure.1491713.html). This compound is characterized by its complex structure, which includes a cyano group, a sulfur atom, and an isopropyl group attached to an acetate moiety[{{{CITATION{{{_1{Isopropyl (3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl .... It is a derivative of cycloheptapyridine, a class of compounds known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isopropyl 2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]acetate typically involves multiple steps, starting with the construction of the cycloheptapyridine core[_{{{CITATION{{{2{2- [ (3-Cyano-6,7,8,9-tetrahydro-5H-cyclohepta [b]pyridin-2-yl)sulfanyl ](https://wwwchemsrccom/cas/337505-22-3_1474949html){{{CITATION{{{_2{2- (3-Cyano-6,7,8,9-tetrahydro-5H-cyclohepta [b]pyridin-2-yl)sulfanyl ....
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions to ensure purity and yield[_{{{CITATION{{{_2{2- (3-Cyano-6,7,8,9-tetrahydro-5H-cyclohepta [b]pyridin-2-yl)sulfanyl .... Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Isopropyl 2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{2{2- [ (3-Cyano-6,7,8,9-tetrahydro-5H-cyclohepta [b]pyridin-2-yl)sulfanyl ...](https://www.chemsrc.com/cas/337505-22-3_1474949.html)[{{{CITATION{{{_3{2- (3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta [b]pyridin-2-yl)sulfanyl ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or triethylamine (Et3N).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Isopropyl 2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]acetate has shown potential in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which isopropyl 2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]acetate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. Further research is needed to elucidate the precise mechanisms and pathways involved.
Comparison with Similar Compounds
Isopropyl 2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]acetate can be compared with other similar compounds, such as:
Isopropyl 2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]acetamide: Similar structure but with an amide group instead of an acetate group.
Isopropyl 2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]benzoate: Contains a benzoate group instead of an acetate group.
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
propan-2-yl 2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-11(2)20-15(19)10-21-16-13(9-17)8-12-6-4-3-5-7-14(12)18-16/h8,11H,3-7,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYAQPIAZPJYKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CSC1=C(C=C2CCCCCC2=N1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24804332 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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